molecular formula C37H67NO13 B1671065 Erythromycin CAS No. 114-07-8

Erythromycin

Cat. No.: B1671065
CAS No.: 114-07-8
M. Wt: 733.9 g/mol
InChI Key: ULGZDMOVFRHVEP-RWJQBGPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Erythromycin is typically synthesized through a fermentation process involving the bacterium Saccharopolyspora erythraea. The fermentation process involves growing the bacterium in a nutrient-rich medium, which leads to the production of this compound. The compound is then extracted and purified through various chemical processes .

Industrial Production Methods: In industrial settings, this compound is produced on a large scale using fermentation tanks. The fermentation process is carefully controlled to optimize the yield of this compound. After fermentation, the compound is extracted using solvents and purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: Erythromycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the structure of this compound to produce derivatives with improved pharmacological properties .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various this compound derivatives, such as azithromycin, clarithromycin, and roxithromycin. These derivatives have been developed to overcome some of the limitations of this compound, such as poor stability in acidic conditions .

Scientific Research Applications

Clinical Applications

Erythromycin is primarily used to treat a variety of bacterial infections. Its spectrum of activity includes both gram-positive and some gram-negative bacteria. Below is a detailed table summarizing its approved uses:

Indication Details
Respiratory InfectionsEffective against community-acquired pneumonia, bronchitis, and Legionnaires' disease .
Skin InfectionsApproved for treating skin infections, including acne when combined with topical agents .
Sexually Transmitted InfectionsUsed for chlamydia and as an alternative treatment for syphilis in penicillin-allergic patients .
Gastrointestinal DisordersOff-label use for gastroparesis, aiding in gastric motility .
Neonatal ProphylaxisPrevents conjunctivitis in newborns caused by Chlamydia trachomatis .
Rheumatic FeverUsed as prophylaxis against rheumatic fever recurrence .

Long-term Effects on Pulmonary Health

A study published in JAMA examined the long-term effects of low-dose this compound on patients with pulmonary conditions. The results indicated that this compound significantly reduced the rate of pulmonary exacerbations and sputum production in patients with chronic lung diseases, particularly those infected with Pseudomonas aeruginosa .

Ototoxicity Concerns

Research has also highlighted potential ototoxic effects associated with this compound. A prospective study found that high doses (4 g/day) were linked to symptomatic ototoxicity, including tinnitus and hearing loss, suggesting a need for careful monitoring at elevated dosages .

Antimicrobial Resistance Trends

Emerging data indicate a concerning rise in this compound resistance among certain bacterial strains. A recent study reported a 76% resistance rate among invasive Group A Streptococcus isolates, underscoring the need for ongoing surveillance . This trend poses challenges for effective treatment options and necessitates alternative therapeutic strategies.

This compound in Pediatric Patients

A notable case study involved the use of this compound to treat a severe respiratory infection in a pediatric patient with penicillin allergy. The patient showed significant improvement within 48 hours, demonstrating this compound's efficacy as an alternative treatment option .

This compound for Acne Treatment

In dermatology, this compound's combination with benzoyl peroxide has been shown to reduce acne lesions significantly compared to monotherapy with either agent alone. This combination therapy is particularly beneficial for patients who are intolerant to other systemic treatments .

Mechanism of Action

Erythromycin exerts its effects by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This action prevents the elongation of the peptide chain, effectively halting bacterial growth. The primary molecular target of this compound is the bacterial ribosome, and its mechanism of action involves blocking the exit tunnel through which newly synthesized proteins pass .

Comparison with Similar Compounds

This compound remains a valuable antibiotic due to its broad spectrum of activity and its role as a precursor for the development of other macrolide antibiotics.

Biological Activity

Erythromycin, a macrolide antibiotic discovered in 1952, is widely recognized for its efficacy against a variety of bacterial infections. Its biological activity primarily revolves around its ability to inhibit protein synthesis in susceptible bacteria, making it a crucial agent in treating infections caused by gram-positive bacteria and some gram-negative bacteria. This article delves into the mechanisms, clinical applications, and research findings surrounding this compound's biological activity.

This compound exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacterial ribosomes, specifically to the 23S ribosomal RNA . This binding inhibits the translocation step during protein synthesis, effectively halting bacterial growth without directly killing the bacteria (bacteriostatic action) . The specific interactions can be summarized as follows:

  • Target : 50S ribosomal subunit
  • Action : Inhibition of protein synthesis
  • Effect : Bacteriostatic (prevents growth rather than killing)

Antimicrobial Spectrum

This compound is active against a range of microorganisms:

  • Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
  • Gram-negative bacteria : Neisseria, Bordetella, Campylobacter
  • Other pathogens : Treponema, Chlamydia

The antibiotic is particularly effective against respiratory pathogens and has been used in the treatment of conditions such as bronchitis and pneumonia.

Clinical Applications

This compound has been employed in various clinical settings. Notable studies and findings include:

  • Acute Bronchitis Treatment :
    • A placebo-controlled trial demonstrated that patients treated with this compound experienced faster symptom relief compared to those receiving a placebo. The this compound group showed significant improvements in cough severity and sputum production by day 10 .
  • Pertussis Prophylaxis :
    • This compound is recommended for individuals exposed to Bordetella pertussis to prevent the onset of whooping cough. Clinical studies suggest its efficacy in reducing infection rates among exposed populations .
  • Infantile Hypertrophic Pyloric Stenosis (IHPS) :
    • Research indicates that early exposure to this compound in infants is associated with an increased risk of IHPS. A study found that infants receiving this compound within the first two weeks of life had an eight-fold increased risk compared to those not exposed .

Resistance Patterns

Resistance to this compound has become a growing concern. Mechanisms include:

  • Methylation of adenine residues in the 23S rRNA leading to reduced binding affinity.
  • Efflux pumps that expel the antibiotic from bacterial cells.
  • Enzymatic degradation through hydrolysis .

These resistance mechanisms highlight the need for ongoing surveillance and research into alternative therapies.

Case Study 1: this compound in Tuberculosis Treatment

A study presented at a conference highlighted the use of this compound as an adjunctive treatment for drug-sensitive and multi-drug resistant tuberculosis. The results indicated that this compound could enhance treatment outcomes when combined with standard anti-tubercular therapies .

Case Study 2: this compound vs. Placebo in Respiratory Infections

In a randomized controlled trial involving 63 adults with acute bronchitis, those treated with this compound reported significantly better outcomes regarding cough and sputum production compared to the placebo group (P < .05) .

Summary of Findings

The following table summarizes key findings related to this compound's biological activity:

Study/ConditionFindingsReference
Acute BronchitisFaster symptom relief; significant improvement in cough severity (P < .05)
Pertussis ProphylaxisEffective in preventing whooping cough among exposed individuals
Infantile Hypertrophic Pyloric StenosisIncreased risk associated with early exposure (8-fold increase)
Tuberculosis TreatmentPotential adjunctive role in enhancing treatment outcomes

Q & A

Basic Research Questions

Q. What experimental designs are optimal for screening and optimizing erythromycin production in microbial fermentation?

  • Methodological Answer : Fractional factorial design (FFD) is first employed to identify significant variables (e.g., ZnSO₄, citric acid, threonine) affecting this compound yield. Subsequent optimization uses Box-Behnken design (BBD) under response surface methodology (RSM) to model interactions and predict optimal concentrations. For example, BBD with three variables (ZnSO₄: 0.04 g/L, citric acid: 0.24 g/L, threonine: 0.42 g/L) achieved a 96.63% fit (R²) to experimental data .

Q. How are physiological parameters like oxygen uptake rate (OUR) utilized to monitor this compound biosynthesis?

  • Methodological Answer : OUR, measured via online bioreactor sensors, correlates with metabolic activity. A decline in OUR after 46 hours signals the transition from growth phase to secondary metabolite production. Feeding critical nutrients at this stage enhances this compound yield by 11.7% (10,622 U/mL vs. control) by sustaining biosynthesis flux .

Q. What analytical methods validate this compound yield and purity in fermentation studies?

  • Methodological Answer : Fermentation broth is analyzed via (1) colorimetric assays (498 nm absorbance after extraction with butyl acetate and sulfuric acid) and (2) bioassays (Chinese Pharmacopoeia disk diffusion method). Triplicate sampling and ANOVA ensure statistical rigor .

Advanced Research Questions

Q. How do contradictory results in this compound optimization studies arise, and how can they be resolved?

  • Methodological Answer : Contradictions often stem from variable interactions (e.g., ZnSO₄-citric acid synergy) or non-linear responses. Use ANOVA to identify significant terms (e.g., P < 0.05 for X₁X₂ interaction in BBD) and ridge analysis to refine optimal levels. For instance, ridge analysis in SAS resolved conflicting data by identifying a maximum yield at coded levels (0.948, -0.302, 0.093) .

Q. What molecular mechanisms underlie this compound’s interaction with cytochrome P450 3A4 (CYP3A4), and how does this affect drug metabolism studies?

  • Methodological Answer : X-ray crystallography reveals CYP3A4 undergoes conformational changes (80% active site volume increase) upon binding this compound, enabling multi-modal interactions. This flexibility explains atypical kinetics and drug-drug interactions. Computational modeling must integrate experimental structures to avoid misinterpreting binding affinities .

Q. How can metabolic flux analysis improve this compound production in scale-up bioreactors?

  • Methodological Answer : Coupling OUR with carbon evolution rate (CER) and respiratory quotient (RQ) provides real-time metabolic flux data. For example, maintaining dissolved oxygen (DO) >30% saturation via stirrer speed adjustments prevents oxygen limitation, while dynamic feeding of ZnSO₄ and threonine at critical OUR thresholds maximizes yield .

Q. What statistical frameworks ensure robust hypothesis formulation in this compound resistance studies?

  • Methodological Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example:

  • PICO : In S. erythraea (Population), how does this compound resistance (Intervention) compare to ribosomal mutation (Comparison) in altering translational accuracy (Outcome)? .

Q. Data Analysis & Validation

Q. How should researchers address variability in this compound yield data across experimental replicates?

  • Methodological Answer : Use triplicate sampling with standard deviation reporting. For outliers, apply Grubbs’ test (α = 0.05). In RSM studies, lack-of-fit tests and adjusted R² (e.g., 90.56% in BBD) distinguish model error from experimental noise .

Q. What role does ridge analysis play in optimizing non-linear this compound production models?

  • Methodological Answer : Ridge analysis in SAS identifies maxima in quadratic models where traditional gradient methods fail. For example, it resolved saddle points in BBD data, confirming optimal ZnSO₄ levels (0.039 g/L) despite conflicting interaction terms .

Q. Experimental Design Pitfalls

Q. Why might feeding strategies based on OUR fail to improve this compound yield in certain bioreactor setups?

  • Methodological Answer : Failure often stems from improper DO control (<30% saturation) or delayed nutrient feeding. Calibrate sensors pre-experiment and validate OUR trends with offline biomass (PMV) measurements. Suboptimal threonine concentration (e.g., >0.42 g/L) can also inhibit biosynthesis .

Properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGZDMOVFRHVEP-RWJQBGPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H67NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022991
Record name Erythromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

733.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Erythromycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014344
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in water at 2mg/ml, WHITE OR SLIGHTLY YELLOW CRYSTALS OR POWDER, PRACTICALLY ODORLESS. SOLN IS ALKALINE TO LITMUS. SOL IN METHANOL, CHLOROFORM. /Erythromycin stearate/, WHITE OR SLIGHTLY YELLOW, CRYSTALLINE POWDER. ODORLESS OR PRACTICALLY SO. PRACTICALLY TASTELESS. PKA 7. FREELY SOL IN ACETONE & CHLOROFORM; SOL IN 95% ETHANOL & BENZENE; SPARINGLY SOL IN ETHER; VERY SLIGHTLY SOL IN WATER. /Erythromycin ethyl succinate/, FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL /Erythromycin ethyl succinate, Very soluble in acetone, ethyl ether, ethanol, chloroform, Freely soluble in alcohols, acetone, chloroform, acetonitrile, ethyl acetate; moderately soluble in ether, ethylene dichloride, amyl acetate, Solubility in water: approx 2 mg/ML, 4.59e-01 g/L
Record name Erythromycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00199
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Erythromycin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3074
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Erythromycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014344
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

In order to replicate, bacteria require a specific process of protein synthesis, enabled by ribosomal proteins. Erythromycin acts by inhibition of protein synthesis by binding to the 23S ribosomal RNA molecule in the 50S subunit of ribosomes in susceptible bacterial organisms. It stops bacterial protein synthesis by inhibiting the transpeptidation/translocation step of protein synthesis and by inhibiting the assembly of the 50S ribosomal subunit. This results in the control of various bacterial infections. The strong affinity of macrolides, including erythromycin, for bacterial ribosomes, supports their broad‐spectrum antibacterial activities., Macrolide antibiotics are bacteriostatic agents that inhibit protein synthesis by binding reversibly to 50S ribosomal subunits of sensitive microorganisms, at or very near the site that binds chloramphenicol. Erythromycin does not inhibit peptide bond formation per se, but rather inhibits the translocation step wherein a newly synthesized peptidyl tRNA molecule moves from the acceptor site on the ribosome to the peptidyl donor site. Gram-positive bacteria accumulate about 100 times more erythromycin than do gram-negative bacteria. Cells are considerably more permeable to the un-ionized form of the drug, which probably explains the increased antimicrobial activity at alkaline pH., ... /Erythromycin/ inhibits the growth of susceptible organisms (principally Propionibacterium acnes) on the surface of the skin and reduces the concn of free fatty acids in sebum ... The reduction in free fatty acids in sebum may be an indirect result of the inhibition of lipase-producing organisms which convert triglycerides into free fatty acids or may be a direct result of interference with lipase production in these organisms. /In acne treatment regimens/, Although stromal-derived factor-1 (SDF-1) via its cognate receptor CXCR4 is assumed to play a critical role in migration of endothelial cells during new vessel formation after tissue injury, CXCR4 expression on endothelial cells is strictly regulated. Erythromycin (EM), a 14-membered ring macrolide, has an anti-inflammatory effect that may account for its clinical benefit in the treatment of chronic inflammatory diseases. However, the effects of EM on endothelial cells and especially their expression of CXCR4 have not been fully evaluated. In this study, we demonstrated that EM markedly induced CXCR4 surface expression on microvascular endothelial cells in vitro and lung capillary endothelial cells in vivo. This ability to induce CXCR4 surface expression on endothelial cells was restricted to 14-membered ring macrolides and was not observed in other antibiotics including a 16-membered ring macrolide, josamycin. Furthermore, this EM-induced expression of CXCR4 on endothelial cells was functionally significant as demonstrated by chemotaxis assays in vitro. These findings suggest that EM-induced CXCR4 surface expression on endothelial cells may promote migration of CXCR4-expressing endothelial cells into sites of tissue injury, which may be associated with the known anti-inflammatory activity of this macrolide.
Record name Erythromycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00199
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Erythromycin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3074
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Hydrated crystals from water, Crystals from water, White or slightly yellow crystals or powder

CAS No.

114-07-8, 82343-12-2, 215031-94-0, 7540-22-9
Record name Erythromycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erythromycin [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylerythromycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082343122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythromycin C-13
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215031940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythromycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00199
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name erythromycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756759
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Erythromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Erythromycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.673
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Erythromycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Erythromycin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63937KV33D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Erythromycin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3074
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Erythromycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014344
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

133-135, 191 °C, After melting /at 135-140 °C, it/ resolidifies with second melting point 190-193 °C. ... Readily forms salts with acids, MP: 92 °C. Slightly soluble in ethanol, ethyl ether, chloroform; insoluble in water. /Erythromycin stearate/, Crystals from acetone aqueous. MP: 222 °C. MW: 862.05. /Erythromycin ethyl succinate/
Record name Erythromycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00199
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Erythromycin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3074
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Erythromycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014344
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Bromo-7-methylchromen-2-one
Erythromycin
3-Bromo-7-methylchromen-2-one
Erythromycin
3-Bromo-7-methylchromen-2-one
Erythromycin
3-Bromo-7-methylchromen-2-one
Erythromycin
3-Bromo-7-methylchromen-2-one
Erythromycin
3-Bromo-7-methylchromen-2-one
Erythromycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.